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Abstract
Onilcamotide (also known as RV001) is a synthetic peptide vaccine that has been investigated

for its potential to elicit a targeted immune response against cancers overexpressing the RhoC

(Ras homolog family member C) protein. This technical guide provides a comprehensive

overview of Onilcamotide's peptide composition and the immunogenic responses it induces,

with a focus on data from preclinical and clinical studies. Detailed methodologies for key

immunological assays are provided, alongside visualizations of the proposed mechanism of

action and experimental workflows to support further research and development in the field of

cancer immunotherapy.

Peptide Composition and Characteristics
Onilcamotide is a 20-amino acid synthetic long peptide.[1][2] Its sequence is derived from the

C-terminal region of the human RhoC protein.[1][2]

Table 1: Onilcamotide Peptide Sequence and Composition
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Characteristic Description

Amino Acid Sequence ATRAGLQVRKNKRRRGCPIL

Molecular Formula C₉₆H₁₇₇N₃₉O₂₄S

Synonyms RV001, RhoC peptide vaccine RV001V

Source: PubChem CID 155801574[3]

Mechanism of Action and Immunological Pathway
Onilcamotide is designed as a cancer vaccine to stimulate the patient's immune system to

recognize and eliminate tumor cells that overexpress the RhoC protein.[3] The vaccine is

administered subcutaneously and is emulsified with the immunoadjuvant Montanide ISA-51 to

enhance the immune response.[3]

The proposed immunological pathway is as follows:

Antigen Presentation: Following subcutaneous injection, antigen-presenting cells (APCs),

such as dendritic cells, take up the Onilcamotide peptide.

MHC Class II Presentation: The APCs process the peptide and present fragments on Major

Histocompatibility Complex (MHC) class II molecules on their surface.[4] Preclinical studies

have shown that RhoC is co-located with MHC-II receptors on the surface of various cancer

cells.[4]

CD4+ T-Cell Activation: The peptide-MHC class II complex is recognized by CD4+ T-helper

cells. This interaction, along with co-stimulatory signals, leads to the activation and

proliferation of Onilcamotide-specific CD4+ T-cells.

Effector Functions: Activated CD4+ T-cells differentiate into effector cells that can mediate

anti-tumor responses through various mechanisms, including the secretion of pro-

inflammatory cytokines like Interferon-gamma (IFN-γ) and providing help to other immune

cells such as CD8+ cytotoxic T-lymphocytes and B-cells.
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Figure 1: Proposed Mechanism of Action for Onilcamotide.

Immunogenicity in Clinical Trials
A phase I/II clinical trial in prostate cancer patients who had undergone radical prostatectomy

provided significant insights into the immunogenicity of Onilcamotide.[1][2]

T-Cell Response
The primary immunogenic effect of Onilcamotide is the induction of a robust and long-lasting,

peptide-specific T-cell response.

Table 2: Summary of T-Cell Responses to Onilcamotide in a Phase I/II Trial
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Immunogenicity Parameter Result

Overall T-Cell Response Rate

94% of evaluable patients (18 out of 21)

developed a T-cell response to the RhoC

peptide.

Dominant T-Cell Phenotype
The response was predominantly mediated by

CD4+ T-cells.

IFN-γ ELISpot
Strong responders exhibited high IFN-γ ELISpot

counts (>1000 spots per 200,000 cells).

Intracellular Cytokine Staining (ICS)
17 out of 18 analyzed patients showed a CD4+

T-cell response.

Polyfunctionality
Vaccine-specific CD4+ T-cells were

polyfunctional, producing multiple cytokines.

Memory Phenotype
Responding CD4+ T-cells were characterized as

effector memory T-cells.

Durability of Response
The T-cell response was durable, lasting for at

least 10 months after the final vaccination.

Source: Schuhmacher J, et al. J Immunother Cancer. 2020.[1]

Experimental Protocols
The following sections detail the methodologies used to assess the immunogenicity of

Onilcamotide in the phase I/II clinical trial.

Peripheral Blood Mononuclear Cell (PBMC) Isolation
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Figure 2: Workflow for PBMC Isolation and Cryopreservation.
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Protocol:

Blood Collection: Whole blood was collected in heparinized tubes.

Density Gradient Centrifugation: PBMCs were isolated using Leucosep tubes pre-filled with

Ficoll-Paque.

Harvesting and Washing: The PBMC layer was harvested and washed with Iscove's Modified

Dulbecco's Medium (IMDM).

Cell Counting: Cells were counted using Trypan Blue for viability and Tuerk's solution for total

cell count.

Cryopreservation: PBMCs were frozen in fetal bovine serum (FBS) containing 10% dimethyl

sulfoxide (DMSO) at a concentration of 6-13 x 10⁶ cells per vial.

Storage: Vials were stored in liquid nitrogen until use.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
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Figure 3: Workflow for the IFN-γ ELISpot Assay.
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Protocol:

Plate Coating: 96-well PVDF plates were pre-coated with an anti-human IFN-γ capture

antibody.

Blocking: Plates were blocked with RPMI 1640 medium supplemented with 10% human

serum.

Cell Plating: Thawed PBMCs were plated at a density of 200,000 cells per well.

Stimulation: Cells were stimulated with Onilcamotide peptide (5 µg/mL).

Phytohemagglutinin (PHA) and a pool of CEF (Cytomegalovirus, Epstein-Barr virus, and

Influenza virus) peptides were used as positive controls.

Incubation: Plates were incubated for 20-24 hours at 37°C in a 5% CO₂ atmosphere.

Detection:

Wells were washed, and a biotinylated anti-human IFN-γ detection antibody was added.

After a 2-hour incubation at room temperature, wells were washed, and streptavidin-

alkaline phosphatase was added for 1 hour.

Spot Development: Spots were visualized by adding BCIP/NBT substrate. The reaction was

stopped by washing with tap water.

Analysis: The number of spot-forming cells (SFCs) was determined using an automated

ELISpot reader. A response was considered positive if the mean number of spots in peptide-

stimulated wells was at least twice the mean of the negative control wells and at least 10

spots per 200,000 cells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry
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Figure 4: Workflow for Intracellular Cytokine Staining.

Protocol:

Cell Stimulation: PBMCs were stimulated with Onilcamotide peptide for 12 hours.
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Protein Transport Inhibition: Brefeldin A was added for the final 10 hours of stimulation to

block cytokine secretion.

Surface Staining: Cells were stained with fluorescently labeled antibodies against surface

markers (e.g., CD3, CD4, CD8).

Fixation and Permeabilization: Cells were fixed and permeabilized to allow intracellular

access for antibodies.

Intracellular Staining: Cells were stained with fluorescently labeled antibodies against

intracellular cytokines (e.g., IFN-γ, Tumor Necrosis Factor [TNF], Interleukin-2 [IL-2]).

Flow Cytometry: Data was acquired on a flow cytometer.

Data Analysis: The data was analyzed to quantify the percentage of CD4+ and CD8+ T-cells

producing single or multiple cytokines in response to Onilcamotide stimulation.

Conclusion
Onilcamotide is a 20-amino acid peptide derived from the RhoC protein that has demonstrated

the ability to induce potent, durable, and polyfunctional CD4+ T-cell responses in a clinical

setting. The primary mechanism of action involves the presentation of the peptide by APCs via

MHC class II, leading to the activation of T-helper cells. The immunogenicity of Onilcamotide
can be effectively monitored using standard immunological assays such as ELISpot and

intracellular cytokine staining. While a phase IIb trial of Onilcamotide in prostate cancer did not

meet its primary endpoint, the immunological data gathered provides a valuable foundation for

the future development of peptide-based cancer vaccines targeting RhoC and other tumor-

associated antigens.[5] Further research may explore combination therapies or different

adjuvant strategies to enhance the clinical efficacy of this immunogenic peptide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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